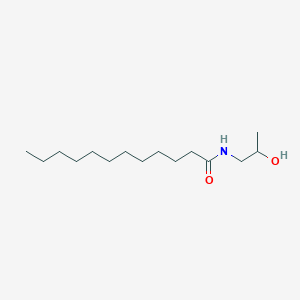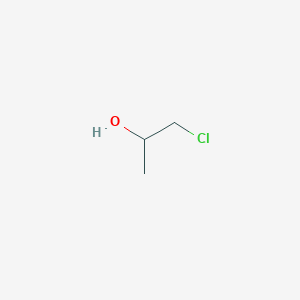![molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3](/img/structure/B90631.png)
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
生化和生理效应
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, the compound has been shown to have antioxidant activity. It has also been found to modulate the activity of enzymes involved in various metabolic pathways in the body.
实验室实验的优点和局限性
One of the major advantages of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol. One area of research is the development of new synthetic methods that can yield higher yields and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.
合成方法
The synthesis of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol involves a multistep process that begins with the reaction of 2-aminopyridine with acetaldehyde. This reaction yields an intermediate product, which is then subjected to a series of chemical transformations, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
属性
CAS 编号 |
1352395-31-3 |
|---|---|
产品名称 |
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2 |
InChI 键 |
KSNYCVDTCVBBAT-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2)CO |
规范 SMILES |
C1=CNC2=C1C(=CN=C2)CO |
同义词 |
4-(HydroxyMethyl)-6-azaindole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)









